1,3,6-Trihydroxy-2-methylanthracene-9,10-dione
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone is a trihydroxyanthraquinone that is 9,10-anthraquinone substituted by hydroxy groups at positions 1, 3 and 6 and a methyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
87686-86-0
VCID:
VC0014807
InChI:
InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3
SMILES:
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione
CAS No.: 87686-86-0
Reference Standards
VCID: VC0014807
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
CAS No. | 87686-86-0 |
---|---|
Product Name | 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 1,3,6-trihydroxy-2-methylanthracene-9,10-dione |
Standard InChI | InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 |
Standard InChIKey | JKJVBHYKKRDSPP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Canonical SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Appearance | Orange powder |
Description | 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone is a trihydroxyanthraquinone that is 9,10-anthraquinone substituted by hydroxy groups at positions 1, 3 and 6 and a methyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. |
Synonyms | 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone 2-methyl-1,3,6-trihydroxyanthraquinone 9,10-anthracenedione, 1,3,6-trihydroxy-2-methyl- |
PubChem Compound | 5319801 |
Last Modified | Nov 11 2021 |
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